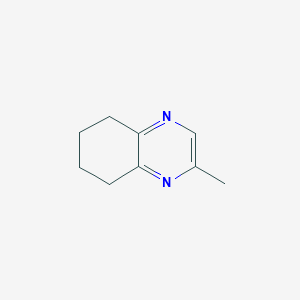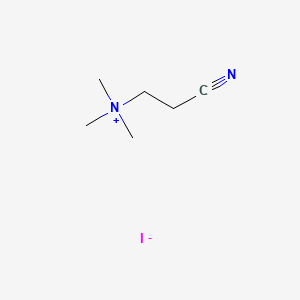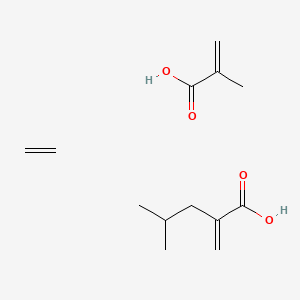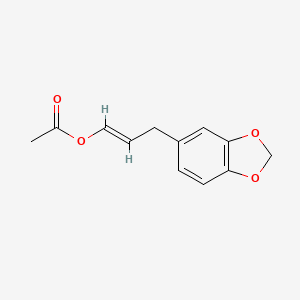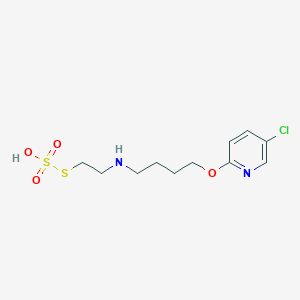![molecular formula C15H14N4O4S B14667670 1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine CAS No. 38293-79-7](/img/structure/B14667670.png)
1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine is a complex organic compound that features both nitro and sulfanyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine typically involves multi-step organic reactions. A common approach might include:
Formation of the hydrazine core: This can be achieved by reacting hydrazine with an appropriate aldehyde or ketone.
Introduction of the dinitrophenyl group: This step might involve nitration reactions using nitric acid and sulfuric acid.
Addition of the methylsulfanyl group: This could be done through a substitution reaction using a methylthiol reagent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The phenyl and methylsulfanyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl or methylsulfanyl derivatives.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine would depend on its specific application. For example:
Biological activity: It might interact with specific enzymes or receptors, inhibiting or activating their functions.
Chemical reactivity: The compound’s functional groups would determine its reactivity in various chemical reactions.
類似化合物との比較
Similar Compounds
1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine: can be compared with other dinitrophenyl or methylsulfanyl derivatives.
Hydrazones: Compounds with similar hydrazine cores but different substituents.
Uniqueness
- The combination of dinitrophenyl and methylsulfanyl groups in this compound might confer unique chemical properties, such as specific reactivity patterns or biological activities, distinguishing it from other similar compounds.
特性
CAS番号 |
38293-79-7 |
|---|---|
分子式 |
C15H14N4O4S |
分子量 |
346.4 g/mol |
IUPAC名 |
N-[(2-methylsulfanyl-1-phenylethylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H14N4O4S/c1-24-10-14(11-5-3-2-4-6-11)17-16-13-8-7-12(18(20)21)9-15(13)19(22)23/h2-9,16H,10H2,1H3 |
InChIキー |
YGRXZBGEGGYPLS-UHFFFAOYSA-N |
正規SMILES |
CSCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






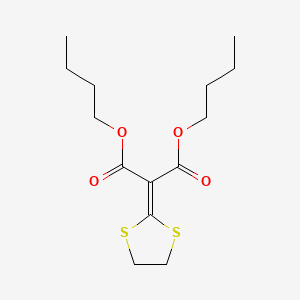
![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)
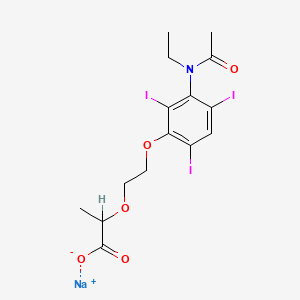
![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)
